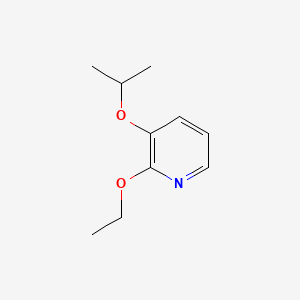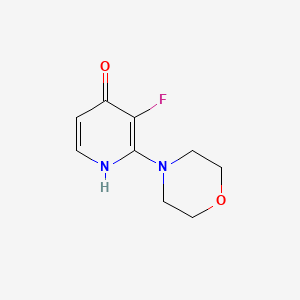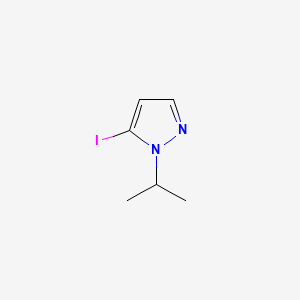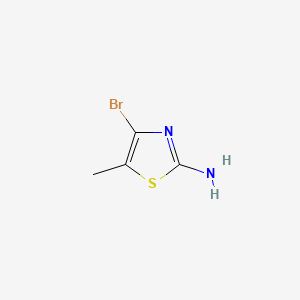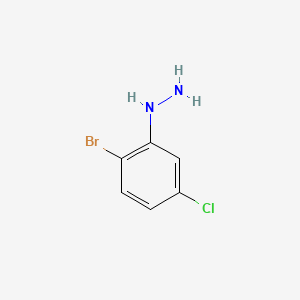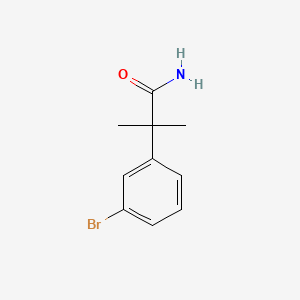
2-(3-Bromophenyl)-2-methylpropanamide
Vue d'ensemble
Description
2-(3-Bromophenyl)-2-methylpropanamide (2-BPA) is an organic compound which belongs to the class of amides. It is a white, crystalline solid with a melting point of 111 °C and a boiling point of 229 °C. 2-BPA has a variety of applications in the fields of organic synthesis, medicinal chemistry, and materials science. It has been used as a reagent in the synthesis of a variety of compounds such as drugs, polymers, and catalysts. Additionally, it has been studied for its potential biological applications, including as an anti-inflammatory agent and an anti-cancer agent.
Applications De Recherche Scientifique
-
2-(3-Bromophenyl)imidazo[2,1-b]oxazole
- Scientific Field : Organic Chemistry
- Application Summary : This compound is synthesized via a microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide .
- Methods of Application : The reaction is carried out in the presence of potassium carbonate as a base and dimethylformamide as a solvent .
- Results or Outcomes : The formation of this compound was explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .
-
2-(3-Bromophenyl)ethyl Alcohol
- Scientific Field : Material Science
- Application Summary : This compound is used in various applications due to its unique properties .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The outcomes of the applications are not specified in the source .
-
2-(3-Bromobenzylidene)malononitrile
- Scientific Field : Organic Synthesis, Drug Discovery, Material Science
- Application Summary : This compound is a versatile material used in scientific research.
- Methods of Application : The specific methods of application are not mentioned in the source.
- Results or Outcomes : The outcomes of the applications are not specified in the source.
-
2-(3-Bromophenyl)-2-methylpropanoic acid
- Scientific Field : Organic Chemistry
- Application Summary : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The outcomes of the applications are not specified in the source .
-
Methyl 2-(3-bromophenyl)propanoate
- Scientific Field : Organic Synthesis
- Application Summary : This compound is used in various applications due to its unique properties .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The outcomes of the applications are not specified in the source .
-
2-Bromophenol
- Scientific Field : Marine Biology
- Application Summary : In marine organisms, 2-Bromophenol functions as a metabolite .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The outcomes of the applications are not specified in the source .
-
2-(3-Bromophenyl)imidazo[2,1-b]oxazole
- Scientific Field : Organic Chemistry
- Application Summary : This compound is synthesized via a microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide .
- Methods of Application : The reaction is carried out in the presence of potassium carbonate as a base and dimethylformamide as a solvent .
- Results or Outcomes : The formation of this compound was explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .
-
Borinic Acids
- Scientific Field : Organic Chemistry
- Application Summary : Borinic acids [R 2 B(OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Methods of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results or Outcomes : The outcomes of the applications are not specified in the source .
-
2-18F-PD153035
- Scientific Field : Radiopharmaceuticals
- Application Summary : 2-18F-PD153035 was synthesized by nucleophilic displacement of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride with 18F− .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The 2-18F-PD153035 was obtained in 20–30 % yields with more than 99 % radiochemical purity .
Propriétés
IUPAC Name |
2-(3-bromophenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVDXJZXYJDZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681767 | |
| Record name | 2-(3-Bromophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-2-methylpropanamide | |
CAS RN |
1215206-60-2 | |
| Record name | 2-(3-Bromophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




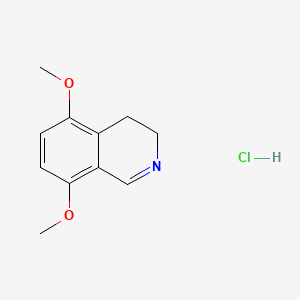
![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one](/img/structure/B580944.png)
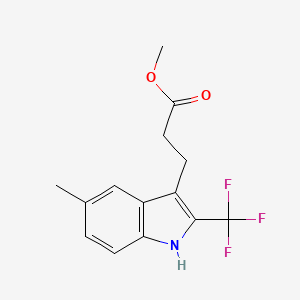
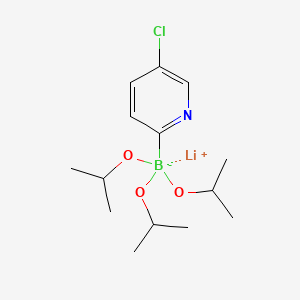
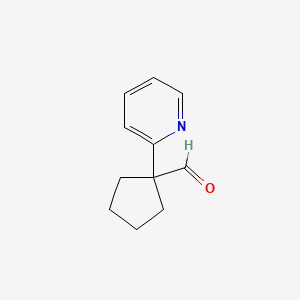
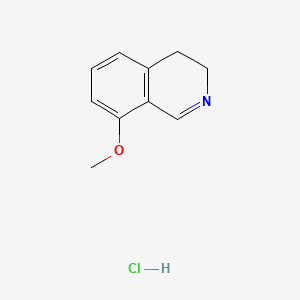
![tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B580953.png)
![5-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B580954.png)
